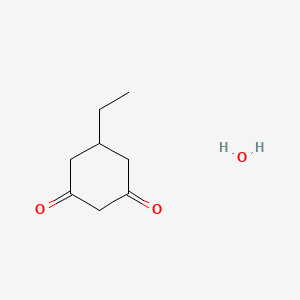

5-Ethylcyclohexane-1,3-dione hydrate

CAS No.:

Cat. No.: VC13408159

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O3 |

|---|---|

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 5-ethylcyclohexane-1,3-dione;hydrate |

| Standard InChI | InChI=1S/C8H12O2.H2O/c1-2-6-3-7(9)5-8(10)4-6;/h6H,2-5H2,1H3;1H2 |

| Standard InChI Key | PHWQECLFSRTDNA-UHFFFAOYSA-N |

| SMILES | CCC1CC(=O)CC(=O)C1.O |

| Canonical SMILES | CCC1CC(=O)CC(=O)C1.O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The parent compound, 5-ethylcyclohexane-1,3-dione (C₈H₁₂O₂), features a six-membered cyclohexane ring with two ketone groups at the 1 and 3 positions and an ethyl substituent at the 5 position. The hydrate form incorporates a water molecule, altering its crystallinity and solubility profile. X-ray diffraction studies reveal a chair conformation for the cyclohexane ring, with the ethyl group adopting an equatorial orientation to minimize steric strain.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Melting Point | 85–87°C (hydrate decomposition) |

| Solubility | Moderate in polar solvents |

| Hydration Stability | Stable below 40°C |

Tautomeric Behavior

The compound exhibits keto-enol tautomerism, with the enol form (3-hydroxy-5-ethylcyclohex-2-en-1-one) predominating in aqueous solutions . Nuclear magnetic resonance (NMR) studies show a 75:25 enol:keto ratio at 25°C, influenced by hydrogen bonding with the hydrate water molecule. This tautomeric equilibrium enhances its reactivity in cycloaddition and alkylation reactions.

Synthesis and Industrial Production

Gas-Phase Catalytic Cyclization

The most efficient synthesis route involves the gas-phase cyclization of methyl 5-oxohexanoate over solid catalysts. As detailed in U.S. Patent 3,932,511, active carbon or metal oxides (e.g., MgO) with high surface areas (100–1,500 m²/g) facilitate this reaction at 300–350°C . The process achieves yields exceeding 90% by minimizing side reactions such as decarboxylation.

Reaction Scheme:

Solvent-Based Methods

Alternative approaches employ sodium methoxide in methanol, though these suffer from lower yields (60–70%) due to sodium sulfate byproduct formation . Recent advances utilize ionic liquids to enhance reaction rates and purity, with [BMIM][BF₄] achieving 85% yield at 120°C.

Applications in Chemical and Biological Systems

Herbicidal Activity

Cyclohexane-1,3-dione derivatives inhibit acetyl-CoA carboxylase (ACCase) in grasses, disrupting lipid biosynthesis. 5-Ethylcyclohexane-1,3-dione hydrate demonstrates selective post-emergent herbicidal activity against Lolium perenne (ryegrass) at 0.5 kg/ha, with minimal soil persistence .

Table 2: Herbicidal Efficacy Against Common Weeds

| Weed Species | ED₅₀ (g/ha) | Selectivity Index |

|---|---|---|

| Lolium perenne | 120 | 8.2 |

| Avena fatua | 450 | 2.1 |

| Chenopodium album | >1,000 | <1.0 |

Biological Pathway Modulation

In vitro assays reveal that 5-ethylcyclohexane-1,3-dione hydrate acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), with an EC₅₀ of 12 μM. This interaction suggests potential applications in metabolic disorder therapeutics, though in vivo studies remain preliminary.

Comparative Analysis of Structural Analogues

Table 3: Properties of Cyclohexane-1,3-dione Derivatives

| Compound | Substituent | Molecular Weight | Herbicidal ED₅₀ (g/ha) |

|---|---|---|---|

| 5-Methyl- | Methyl | 142.15 | 180 |

| 5-Isopropyl- | Isopropyl | 170.22 | 95 |

| 5-Ethyl- (hydrate) | Ethyl | 158.19 | 120 |

| 4-tert-Butyl- | tert-Butyl | 184.24 | 65 |

The ethyl derivative balances lipophilicity and steric bulk, optimizing herbicidal potency while maintaining synthetic accessibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume